![molecular formula C20H15NO6 B033952 Oxophoebine CAS No. 109175-37-3](/img/structure/B33952.png)
Oxophoebine
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Overview
Description
Oxophoebine is a natural alkaloid that is found in plants belonging to the Apocynaceae family. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells. In
Scientific Research Applications
Neuroprotective and Cognitive Benefits
Alpinia oxyphylla, a plant from which Oxophoebine is derived, has demonstrated neuroprotective properties and potential cognitive benefits. Research has highlighted its traditional use in enhancing cognitive performance and treating neurological disorders. Phytochemical analysis revealed components such as essential oils and terpenes, showing neuroprotective, anti-neoplastic, and various other pharmacological activities. Modern pharmacological studies support the traditional uses of A. oxyphylla in treating nervous system diseases, highlighting its neuroprotection and anti-carcinogenic effects (Zhang et al., 2018).
Anxiety and Stress Regulation
Oxophoebine's precursor, oxytocin (OXT), has been studied for its anxiolytic and antistress properties. It's considered for treating conditions associated with anxiety, fear, and social dysfunctions. The studies indicate an imbalance of the endogenous brain OXT system in the etiology of anxiety disorders, especially those with a social component. Chronic OXT treatment may lead to reduced OXT receptor availability and increased anxiety, suggesting a complex relationship between OXT levels and anxiety regulation (Neumann & Slattery, 2016).
Treatment of Neurological Disorders
Oxophoebine's precursor, oxytocin, is being researched for its potential application in treating neurological disorders like autism and schizophrenia. It's suggested that the oxytocin system could be a novel therapeutic target for these conditions. Various studies, including double-blind treatment trials, support the therapeutic potential of oxytocin in psychotic illness. The safety profile and tolerability of oxytocin in chronic trials appear favorable, though more research is required before its widespread clinical use is warranted (Macdonald & Feifel, 2012).
Social Behavior and Cognitive Effects
Oxytocin, a precursor of Oxophoebine, is involved in various social behaviors and cognitive processes. Research indicates its role in social decision-making, processing of social stimuli, and behaviors like eye contact and social memory. Intranasal oxytocin administration in humans has altered brain activity related to social and emotional processing. These findings suggest that oxytocin influences neural circuits involved in social cognition and behavior (Grace et al., 2018).
Learning and Addiction
Research on oxytocin has also covered its effects on learning and addiction. It's suggested that oxytocin interferes with reward and addiction by influencing neurobiological processes related to stress, learning, memory, and social behavior. The review of literature posits that a well-functioning oxytocinergic system has protective effects against the initial response to drugs of abuse, the development of dependence, and drug reinstatement. However, continuous drug use or chronic exposure to stress can dysregulate this system (Sarnyai & Kovacs, 2014).
properties
CAS RN |
109175-37-3 |
---|---|
Product Name |
Oxophoebine |
Molecular Formula |
C20H15NO6 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
17,18,19-trimethoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(19),2,4(8),9,12,14,16(20),17-octaen-11-one |
InChI |
InChI=1S/C20H15NO6/c1-23-18-9-4-5-21-16-14(9)15(19(24-2)20(18)25-3)10-6-12-13(27-8-26-12)7-11(10)17(16)22/h4-7H,8H2,1-3H3 |
InChI Key |
JHBLLXUDHWJZMA-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C3=CC4=C(C=C3C(=O)C5=NC=CC1=C25)OCO4)OC)OC |
Canonical SMILES |
COC1=C(C(=C2C3=CC4=C(C=C3C(=O)C5=NC=CC1=C25)OCO4)OC)OC |
Other CAS RN |
109175-37-3 |
synonyms |
oxophoebine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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